molecular formula C16H16N2O3 B11186010 N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B11186010
M. Wt: 284.31 g/mol
InChI Key: CADQIMIJVVDWMQ-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research suggests that hydrazone derivatives, including this compound, may have anticancer properties.

    Industry: It can be used in the synthesis of other organic compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may interfere with the function of metalloproteins in microorganisms, leading to antimicrobial effects. Additionally, its hydrazone group can participate in redox reactions, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the hydroxy group increases its reactivity in various chemical reactions.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-15-9-3-12(4-10-15)11-17-18-16(20)13-5-7-14(19)8-6-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+

InChI Key

CADQIMIJVVDWMQ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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